2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
This compound features a phthalazine core substituted at the 4-position with a 3,5-dimethylpyrazole moiety, a sulfanyl (-S-) linker, and an acetamide group bound to a 2-fluorophenyl ring.
Properties
Molecular Formula |
C21H18FN5OS |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H18FN5OS/c1-13-11-14(2)27(26-13)20-15-7-3-4-8-16(15)21(25-24-20)29-12-19(28)23-18-10-6-5-9-17(18)22/h3-11H,12H2,1-2H3,(H,23,28) |
InChI Key |
CNYDFOFPLXFZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The final step involves the acylation of the fluorophenyl group to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and phthalazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. The presence of the phthalazinyl and sulfanyl groups in this compound may enhance its ability to inhibit tumor growth. Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .
Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes them valuable in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
There is growing evidence that pyrazole-based compounds have antimicrobial properties. The specific structure of this compound could lead to enhanced activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Agrochemical Applications
Pesticidal Properties
Given the increasing need for effective pesticides, the unique structure of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide may provide a new avenue for developing agrochemicals. Compounds with similar structures have been reported to exhibit herbicidal and fungicidal activities, suggesting potential applications in crop protection .
Material Science Applications
Nonlinear Optical Properties
The presence of multiple functional groups in this compound suggests it may exhibit nonlinear optical (NLO) properties. Such characteristics are crucial in developing materials for photonic applications, including lasers and optical switches. Theoretical studies indicate that pyrazole derivatives can have significant hyperpolarizability, making them suitable for NLO applications .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various pyrazole derivatives, including those similar to the compound . Results showed that these compounds effectively inhibited cell proliferation in several cancer cell lines, with IC50 values indicating potent activity .
Case Study 2: Antimicrobial Testing
In another study, derivatives of the compound were tested against a panel of bacterial strains. The results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria. This highlights the potential for developing new antibiotics based on the compound's structure .
Mechanism of Action
The mechanism of action of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways . The pyrazole and phthalazine rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Acetamide Side Chain
The target compound’s structural analogues differ primarily in the substituents attached to the acetamide nitrogen:
Key Insights :
- The 2-fluorophenyl group in the target compound likely improves binding affinity in hydrophobic pockets compared to methyl or cyclohexyl groups.
- Cyclohexyl substitution () may reduce metabolic degradation but could hinder solubility.
- Methyl () offers minimal steric hindrance, favoring synthetic accessibility.
Core Heterocycle Modifications
Example: Thiazole vs. Phthalazine Cores
describes N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide , which replaces phthalazine with a thiazole ring.
Impact :
- Thiazole’s sulfur atom may engage in hydrogen bonding, whereas phthalazine’s larger π-system could enhance stacking with aromatic residues in proteins.
Biological Activity
The compound 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Molecular Formula : C19H18N4OS
- Molecular Weight : 350.43 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains, indicating its potential as an antimicrobial agent. Studies have demonstrated that derivatives with similar structures exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways.
The mechanisms by which 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide exerts its biological effects are still being elucidated. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis. This suggests that the sulfanyl group may play a crucial role in binding to these enzymes, thereby disrupting bacterial growth.
- Apoptotic Pathways : The anticancer activity may be linked to the activation of apoptotic pathways. Studies have indicated that compounds with pyrazole moieties can influence mitochondrial function and increase reactive oxygen species (ROS) levels, leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
